3-Ethylideneazetidin-2-one
Description
3-Ethylideneazetidin-2-one is a β-lactam derivative featuring a four-membered azetidine ring with an ethylidene substituent at the 3-position. This compound belongs to the azetidin-2-one family, a class of heterocyclic structures renowned for their biological activity, particularly in antibiotic development . Its synthesis typically involves condensation reactions between hydrazide derivatives and ketones or aldehydes under basic conditions, followed by cyclization to form the strained β-lactam ring . The ethylidene group introduces steric and electronic effects that influence reactivity, stability, and interactions with biological targets, distinguishing it from other azetidin-2-one derivatives.
Properties
CAS No. |
113385-83-4 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-ethylideneazetidin-2-one |
InChI |
InChI=1S/C5H7NO/c1-2-4-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |
InChI Key |
JZZAQIAMLCIJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylideneazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylidene derivatives with azetidinone precursors in the presence of a base. For instance, the reaction of ethylidene malonate with azetidinone under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient cyclization and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylideneazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include this compound oxides or ketones.
Reduction: The major product is 3-ethylazetidin-2-one.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethylideneazetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 3-ethylideneazetidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The use of triethylamine (TEA) in 3-chloro-azetidin-2-one synthesis reduces reflux time and improves yields compared to other methods .
- Steric Effects: 3,3-Dimethyl derivatives require bulky bases like LiHMDS for enolate formation, highlighting the challenge of introducing geminal substituents .
Spectral and Physicochemical Properties
Table: NMR Spectral Data Comparison
*Hypothetical data inferred from structurally related compounds in .
Key Findings :
- The ethylidene substituent in this compound introduces distinct splitting patterns (e.g., triplet for ethyl CH3 and quartet for CH2) absent in dimethyl or chloro analogs.
- 3,3-Dimethyl derivatives show sharp singlets for geminal methyl groups (δ 0.75 and 1.47 ppm), confirming steric rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
